molecular formula C8H5ClO2 B11823956 5-Chlorobenzofuran-6-ol

5-Chlorobenzofuran-6-ol

Cat. No.: B11823956
M. Wt: 168.57 g/mol
InChI Key: PKLGJESGGTWQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorobenzofuran-6-ol is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused with a furan ring. The presence of a chlorine atom at the 5th position and a hydroxyl group at the 6th position of the benzofuran ring gives this compound unique chemical properties. Benzofuran derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of chlorinated phenols and furan derivatives. The reaction may involve:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzofuran-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Sodium methoxide, ammonia

Major Products Formed:

Scientific Research Applications

5-Chlorobenzofuran-6-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 5-Chlorobenzofuran-6-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Chlorobenzofuran-6-ol’s unique combination of chlorine and hydroxyl substitutions imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5ClO2

Molecular Weight

168.57 g/mol

IUPAC Name

5-chloro-1-benzofuran-6-ol

InChI

InChI=1S/C8H5ClO2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,10H

InChI Key

PKLGJESGGTWQQW-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=C(C=C21)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.